

The Solubility of Methyl Yellow: A Technical Guide for Researchers

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **methyl yellow** (also known as p-dimethylaminoazobenzene, C.I. Solvent Yellow 2) in various organic solvents. This document includes tabulated quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to Methyl Yellow

Methyl yellow is an azo dye characterized by its yellow crystalline appearance.[1] It is structurally a derivative of azobenzene and N,N-dimethylaniline. Due to its conjugated system, it exhibits strong chromophoric properties. While historically used as a food coloring agent ("butter yellow"), it is now primarily utilized as a pH indicator and a dye for various non-food products like oils, waxes, and plastics.[1] Its solubility in organic solvents is a critical parameter for its application in these industries and for its study in various research contexts. **Methyl yellow** is sparingly soluble in water but shows significant solubility in many organic solvents.[1]

Solubility Data of Methyl Yellow

The solubility of **methyl yellow** is influenced by the polarity of the solvent, with better solubility observed in many organic solvents compared to water. The available quantitative and



qualitative solubility data are summarized in the table below. It is important to note that quantitative data for many common organic solvents is not readily available in the literature.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Citation
Water	H₂O	0.00136 g/100 mL	25	[2]
Pyridine	C₅H₅N	28 g/100 g	22.5	[2]
Ethanol	C ₂ H ₅ OH	Soluble	Not Specified	[1][2]
Methanol	СН₃ОН	Soluble	Not Specified	[3]
Chloroform	CHCl₃	Soluble	Not Specified	[1]
Benzene	C ₆ H ₆	Soluble	Not Specified	[1]
Toluene	C7H8	Soluble	Not Specified	[3]
Diethyl Ether	(C ₂ H ₅) ₂ O	Soluble	Not Specified	[1]
Petroleum Ether	Mixture	Soluble	Not Specified	[1]
Mineral Acids	Varies	Soluble	Not Specified	[1]
Oils	Varies	Soluble	Not Specified	[1]

Experimental Protocol: Determination of Methyl Yellow Solubility via UV-Vis Spectrophotometry

This section outlines a detailed methodology for the quantitative determination of **methyl yellow** solubility in an organic solvent using UV-Visible spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Materials and Equipment

Methyl Yellow (analytical grade)



- Solvent of interest (e.g., ethanol, analytical grade)
- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- Analytical balance
- UV-Vis Spectrophotometer
- Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)
- · Magnetic stirrer and stir bars
- Thermostatic water bath or incubator
- Syringe filters (e.g., 0.45 μm PTFE)

Preparation of Standard Solutions and Calibration Curve

- Stock Solution Preparation: Accurately weigh a known mass of **methyl yellow** (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
- Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution.
- Spectrophotometric Analysis:
 - Determine the wavelength of maximum absorbance (λmax) of methyl yellow in the chosen solvent by scanning a mid-range standard solution across the UV-Vis spectrum.
 - Measure the absorbance of each standard solution at the determined λmax.
- Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.



Solubility Determination (Saturation Shake-Flask Method)

- Sample Preparation: Add an excess amount of **methyl yellow** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the container in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any suspended solid particles.
- Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the previously constructed calibration curve.
- Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
- Calculation of Solubility:
 - Use the equation of the calibration curve to determine the concentration of the diluted solution.
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.
 - Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **methyl yellow**.

Caption: Workflow for solubility determination of **methyl yellow**.



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